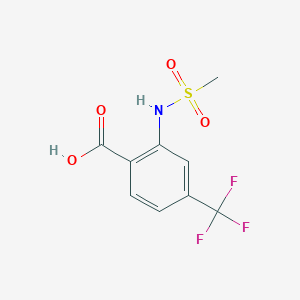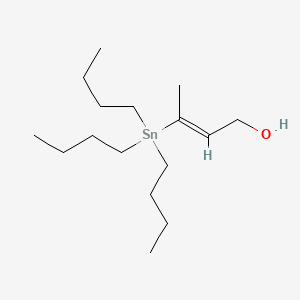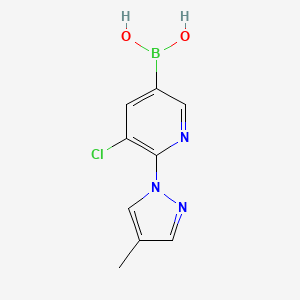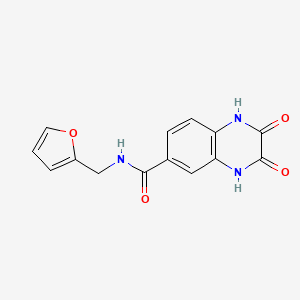
4-Methyl-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound with the molecular formula C4H5N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the reaction of thiosemicarbazide with oxalic acid to form an intermediate, which is then esterified with methanol under the catalysis of sulfuric acid .
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Esterification: Conversion to esters using alcohols.
Amidation: Reaction with amines to form amides.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid as a catalyst.
Amidation: Amines and aluminum complexes under microwave conditions.
Major Products:
Amides: Formed from the reaction with amines.
Applications De Recherche Scientifique
4-Methyl-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Utilized as a precursor for the synthesis of antiviral drugs like Ribavirin.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in the synthesis of Ribavirin, it acts as a precursor that undergoes further chemical transformations to exert antiviral effects . The compound’s ability to form stable complexes with metals also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole-3-carboxamide: Similar structure but with an amide group instead of an ester.
1,2,3-Triazole: Another triazole derivative with different nitrogen positioning.
5-Amino-1,2,4-triazole-3-carboxylic acid: Precursor for the synthesis of 4-Methyl-1,2,4-triazole-3-carboxylate.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C4H4N3O2- |
|---|---|
Poids moléculaire |
126.09 g/mol |
Nom IUPAC |
4-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-5-6-3(7)4(8)9/h2H,1H3,(H,8,9)/p-1 |
Clé InChI |
VWDMYHWYTOQKHH-UHFFFAOYSA-M |
SMILES canonique |
CN1C=NN=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)
![methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate](/img/structure/B14086830.png)

![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)

![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
![N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)

